molecular formula C17H14FN3O2 B2550419 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 952985-24-9

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B2550419
CAS RN: 952985-24-9
M. Wt: 311.316
InChI Key: RCAAAYATXKBKAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves linear synthesis methods and the use of various reagents and catalysts to achieve the desired molecular architecture. For instance, the synthesis of 2-chloro N-aryl substituted acetamide derivatives is described, which involves the use of LCMS, IR, 1H and 13C spectroscopies for characterization . Similarly, the synthesis of imidazo[1,2-a]pyridine derivatives through a one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis is reported . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using various spectroscopic techniques. For example, the novel thiazolopyrimidine derivatives were confirmed by IR, 1H-NMR, mass, and elemental analyses . These techniques are crucial for determining the structure and confirming the identity of the synthesized compounds, including the presence of specific functional groups and the overall molecular framework.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include reactions with substituted aldehydes, indolization under Fischer conditions, and amidification through condensation reactions . These reactions are carefully chosen to introduce specific functional groups and to build complex structures with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are typically characterized in terms of their reactivity, stability, and biological activity. For example, the cytotoxicity of novel acetamide derivatives on various cancer cell lines is evaluated, providing insights into their potential as anticancer agents . The fluorescent properties of imidazo[1,2-a]pyridine derivatives are also studied, demonstrating their utility as probes for mercury ions .

Relevant Case Studies

Case studies involving the related compounds focus on their biological activities. The anticancer properties of novel acetamide derivatives are evaluated through cytotoxicity assays on PANC-1, HepG2, and MCF7 cell lines . Additionally, the antiallergic potential of N-(pyridin-4-yl)-(indol-3-yl)alkylamides is investigated, with one compound showing significant potency in an ovalbumin-induced histamine release assay .

Scientific Research Applications

Synthesis and Corrosion Inhibition

One significant application of derivatives similar to the compound is in the synthesis of corrosion inhibitors. A study highlighted the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their efficacy as corrosion inhibitors. These compounds were evaluated for their corrosion prevention efficiencies in both acidic and mineral oil mediums, showing promising inhibition efficiencies. This indicates the compound's potential application in material science and engineering, specifically in protecting metals from corrosion in various industrial applications (Yıldırım & Cetin, 2008).

Inhibitory and Anticancer Activities

Another application area is in the development of kinase inhibitors for cancer treatment. Derivatives of this compound have been investigated for their Src kinase inhibitory and anticancer activities. Specifically, certain N-benzyl substituted acetamide derivatives exhibited inhibitory effects on cell proliferation in various cancer cell lines, indicating the compound's potential utility in cancer research and therapy (Fallah-Tafti et al., 2011).

Antibacterial Evaluation

The synthesis and evaluation of isoxazolinyl oxazolidinones, which share a structural similarity with the compound, have shown significant in vitro antibacterial activity against resistant Gram-positive and Gram-negative bacteria. This suggests its application in developing new antibiotics or antibacterial agents to combat antibiotic-resistant bacterial strains (Varshney et al., 2009).

properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c18-14-3-1-13(2-4-14)16-9-15(21-23-16)10-17(22)20-11-12-5-7-19-8-6-12/h1-9H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAAAYATXKBKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide

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